2-(Ethylthio)nicotinamide
Overview
Description
2-(Ethylthio)nicotinamide is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pain Management : Nicorandil, a derivative of nicotinamide, shows antinociceptive activity in a model of pain, suggesting potential applications in pain management. This activity is mediated by the NO-cGMP pathway, but not by ATP-dependent K(+) channels (Dutra et al., 2013).
Metabolic and Epigenetic Effects : Nicotinamide supplementation in rats induces metabolic changes and epigenetic alterations, impacting weight gain, DNA damage, glucose tolerance, and insulin sensitivity (Li et al., 2013).
Stem Cell Applications : Nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, acting as a kinase inhibitor. This suggests its potential use in stem cell applications and disease treatments (Meng et al., 2018).
Dermatological Uses : Nicotinamide is used in dermatology for various conditions including nonmelanoma cancer prophylaxis, acne, and other skin disorders (Forbat et al., 2017).
Hepatic Toxicity Risks : High doses of nicotinamide may cause hepatic toxicity, highlighting the importance of dosage control in therapeutic applications (Winter & Boyer, 1973).
High-Dose Safety : High-dose nicotinamide has been used for various therapeutic applications, but its safety profile needs careful consideration, especially at doses exceeding 3 gm/day (Knip et al., 2000).
Cosmetic Ingredient : Nicotinamide acts as an antioxidant and is increasingly used in cosmetic applications for skin diseases prevention and treatment (Otte et al., 2005).
DNA Damage Repair : Nicotinamide stimulates DNA repair in human lymphocytes, indicating its potential in treatments involving DNA repair processes (Berger & Sikorski, 1980).
Drug Interaction Studies : Nicotinamide can alter the mechanism of inhibition of various substances on drug metabolism by liver microsomes, important for understanding drug interactions (Sasame & Gillette, 1970).
Safety and Hazards
Mechanism of Action
Target of Action
It is a chemical compound with the molecular formula C8H10N2OS
Mode of Action
It is known that nicotinamide, a related compound, plays a significant role in cellular energy metabolism, dna repair, and regulation of transcription processes . It’s possible that 2-(Ethylthio)nicotinamide may have similar interactions with its targets, but this requires further investigation.
Biochemical Pathways
Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play crucial roles in various biochemical pathways, particularly those involved in energy metabolism .
Pharmacokinetics
Studies on nicotinamide have shown that it exhibits biphasic elimination with dose-dependent changes in half-life . The bioavailability of nicotinamide is close to 100%
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Nicotinamide has been shown to have significant dermal benefits, including skin brightening, anti-ageing properties, and protection of the skin barrier . It’s possible that this compound may have similar effects, but this requires further investigation.
Action Environment
Safety data sheets suggest that it should be stored in a cool, dry place away from heat and sources of ignition
Biochemical Analysis
Biochemical Properties
It is known that nicotinamide, a similar compound, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses
Cellular Effects
The specific cellular effects of 2-(Ethylthio)nicotinamide are currently unknown due to limited research. Nicotinamide, a related compound, has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Nicotinamide, a related compound, exerts its effects at the molecular level through several mechanisms. It is involved in the synthesis of NAD+, contributes to redox reactions, and influences human DNA repair and cellular stress responses
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. It is known that nicotinamide, a related compound, has been shown to have effects on cellular function over time .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Nicotinamide, a related compound, has been shown to have effects in animal models at different dosages .
Metabolic Pathways
Nicotinamide, a related compound, is known to be involved in several metabolic pathways, including the synthesis of NAD+ .
Subcellular Localization
Nicotinamide, a related compound, has been shown to be targeted to specific subcellular locations through palmitoylation .
Properties
IUPAC Name |
2-ethylsulfanylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWIQWINOZESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379084 | |
Record name | 2-(ethylthio)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-27-0 | |
Record name | 2-(ethylthio)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.